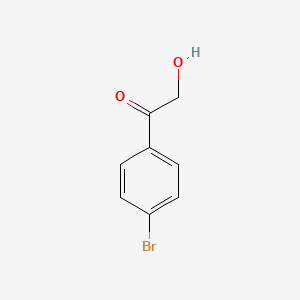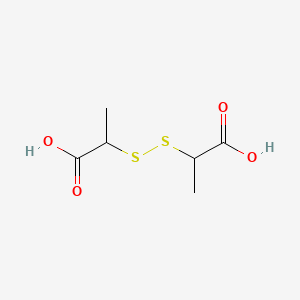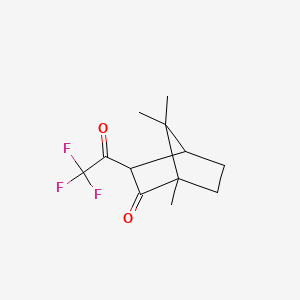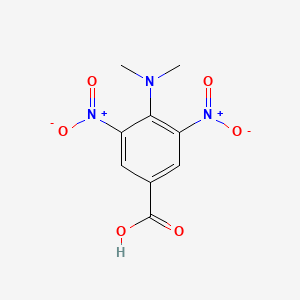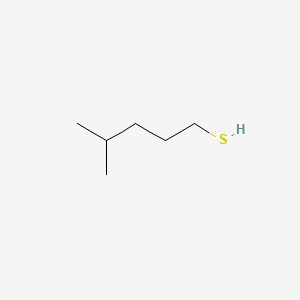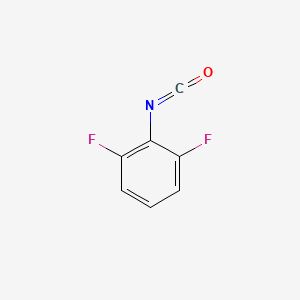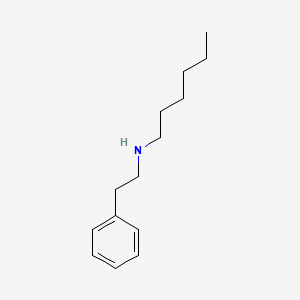
Phenethylamine, N-hexyl-
Descripción general
Descripción
Phenethylamine, N-hexyl- is a useful research compound. Its molecular formula is C14H23N and its molecular weight is 205.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenethylamine, N-hexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenethylamine, N-hexyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Metabolism and Toxicological Detection
- Phenethylamines, including N-hexyl-phenethylamine derivatives, have been studied for their metabolism using techniques like gas chromatography-mass spectrometry (GC/MS). These studies focus on understanding the metabolic pathways and identifying suitable biomarkers for monitoring consumption and for forensic purposes (Lai et al., 2015).
2. Pharmacological and Receptor Interaction Profiles
- Research on N-hexyl-substituted phenethylamines has explored their receptor binding profiles, especially in the context of serotonergic, adrenergic, dopaminergic, and histaminergic receptors. This type of study is crucial for understanding the pharmacological properties and potential therapeutic applications of these compounds (Rickli et al., 2015).
3. Analytical Characterization and Detection
- The analytical characterization of N-hexyl-phenethylamine derivatives has been conducted using various spectrometric techniques. This research aids in the accurate identification and quantification of these compounds, which is essential for both medicinal research and forensic toxicology (Brandt et al., 2015).
4. Investigation of Genotoxicity
- Studies on the genotoxic potential of phenethylamines, including N-hexyl derivatives, have begun to emerge. Such research is important for assessing the long-term health risks associated with exposure to these substances (Cocchi et al., 2020).
5. Application in Sports Dietary Supplements
- Phenethylamines have been identified and quantified in sports dietary supplements, demonstrating their widespread use. Techniques like NMR spectroscopy are used for detecting and quantifying these compounds, highlighting their impact on the nutritional supplement industry (Zhao et al., 2018).
Mecanismo De Acción
Target of Action
Phenethylamine, also known as N-hexyl-, primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It also interacts with primary amine oxidase and trypsin-1 and trypsin-2 . These targets play crucial roles in the regulation of monoamine neurotransmission in the brain .
Mode of Action
Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in the stimulation of the central nervous system . It also has an impact on the central nervous system depressant activities .
Biochemical Pathways
Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . It is metabolized primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A , SSAOs (AOC2 & AOC3) , PNMT , AANAT , and FMO3 . The metabolism of phenethylamine leads to the production of phenylacetic acid .
Pharmacokinetics
The pharmacokinetic properties of phenethylamine include its metabolism primarily by MAO-B . The compound’s half-life is approximately 5-10 minutes for exogenous sources and about 30 seconds for endogenous sources . It is excreted through the kidneys . These properties significantly impact the bioavailability of phenethylamine.
Result of Action
The molecular and cellular effects of phenethylamine’s action include the regulation of monoamine neurotransmission, which results in the stimulation of the central nervous system . This can lead to changes in mood and voluntary movement .
Action Environment
The action, efficacy, and stability of phenethylamine can be influenced by various environmental factors. For instance, its presence in many organisms and foods, such as chocolate, especially after microbial fermentation, can affect its action . Furthermore, the compound’s action can be influenced by the presence of other substances in the body that can interact with it .
Safety and Hazards
Phenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Phenethylamine, N-hexyl- interacts with several enzymes and proteins. It is a substrate of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters and trace amines . It also interacts with other enzymes such as trypsin-1 and trypsin-2 .
Cellular Effects
Phenethylamine, N-hexyl- has a profound impact on various types of cells and cellular processes. It influences cell function by regulating monoamine neurotransmission. It binds to the trace amine-associated receptor 1 (TAAR1) and inhibits the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Phenethylamine, N-hexyl- exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to TAAR1 and inhibits VMAT2, affecting the regulation of monoamine neurotransmission . This can lead to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Phenethylamine, N-hexyl- can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Phenethylamine, N-hexyl- is involved in several metabolic pathways. It is primarily metabolized by MAO-B and other enzymes such as MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, FMO3, and others . It can also affect metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
N-(2-phenylethyl)hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-2-3-4-8-12-15-13-11-14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHLGJOWHIEBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337327 | |
| Record name | hexyl(2-phenylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24997-83-9 | |
| Record name | hexyl(2-phenylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






